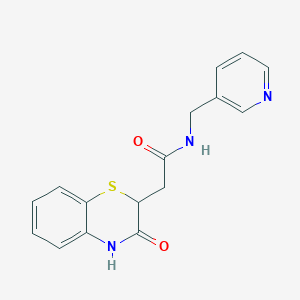![molecular formula C23H28N2O3 B428062 ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate](/img/structure/B428062.png)
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the indole nitrogen with 3-chloropropyl dimethylamine in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can occur at the carbonyl group, converting the ketone to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of analogs for biological testing.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the dimethylamino group.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate exerts its effects would depend on its specific application. In a biological context, the compound could interact with various molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the indole core could interact with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2-benzyl-1H-indol-3-yl)-3-oxopropanoate: Similar structure but with different functional groups.
3-Benzyl-1-(3-dimethylaminopropyl)-2-oxoindoline: Lacks the ester group.
N-Benzyl-3-(dimethylamino)propyl-2-oxoindole: Different substitution pattern.
Uniqueness
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the ester group, benzyl group, and dimethylamino group in a single molecule provides a versatile platform for further chemical modifications and applications.
This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.
Eigenschaften
Molekularformel |
C23H28N2O3 |
|---|---|
Molekulargewicht |
380.5g/mol |
IUPAC-Name |
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxoindole-3-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-4-28-22(27)23(17-18-11-6-5-7-12-18)19-13-8-9-14-20(19)25(21(23)26)16-10-15-24(2)3/h5-9,11-14H,4,10,15-17H2,1-3H3 |
InChI-Schlüssel |
FVVDUGXSDYFBAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C2=CC=CC=C2N(C1=O)CCCN(C)C)CC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1(C2=CC=CC=C2N(C1=O)CCCN(C)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(2-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427987.png)
![3-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427988.png)
![3-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427993.png)


![1-(4-chlorobenzyl)-5,7-dimethyl[1,8]naphthyridin-2(1H)-one](/img/structure/B427998.png)
![2-(3,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B427999.png)
![2-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetonitrile](/img/structure/B428000.png)
